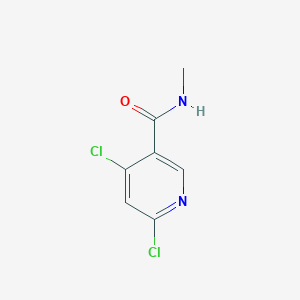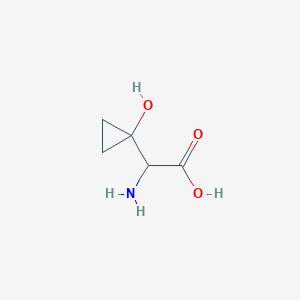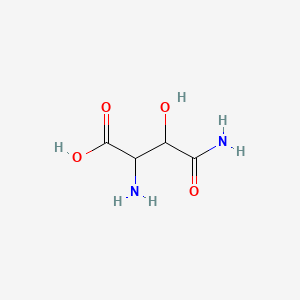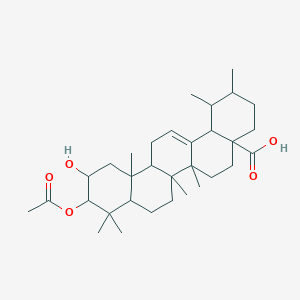![molecular formula C14H18N2O5 B12291210 Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, [1-formil-2-(4-nitrofenil)etil]-, éster 1,1-dimetiletílico, (S)-(9CI) es un compuesto orgánico complejo con una estructura única que incluye un grupo carbamato, un grupo formilo y un grupo nitrofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido carbámico, [1-formil-2-(4-nitrofenil)etil]-, éster 1,1-dimetiletílico normalmente implica la reacción de una amina adecuada con un éster de cloroformato. Las condiciones de reacción a menudo incluyen el uso de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El proceso también puede implicar el uso de disolventes como el diclorometano para facilitar la reacción .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del producto, lo cual es esencial para sus aplicaciones en diversas industrias.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbámico, [1-formil-2-(4-nitrofenil)etil]-, éster 1,1-dimetiletílico sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede llevar a la formación de derivados nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo carbamato.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio para las reacciones de reducción y agentes oxidantes como el permanganato de potasio para las reacciones de oxidación. Las reacciones se llevan a cabo típicamente a temperaturas controladas y en presencia de disolventes adecuados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado amino, mientras que la oxidación puede producir varios compuestos nitro.
Aplicaciones Científicas De Investigación
El ácido carbámico, [1-formil-2-(4-nitrofenil)etil]-, éster 1,1-dimetiletílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y proteínas.
Medicina: Se está investigando su potencial como intermedio farmacéutico y sus efectos en los sistemas biológicos.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, [1-formil-2-(4-nitrofenil)etil]-, éster 1,1-dimetiletílico implica su interacción con dianas moleculares específicas. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que lleva a cambios en su actividad. Las vías involucradas en estas interacciones son complejas y dependen del contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos similares
Ácido carbámico, (4-nitrofenil)-, éster etílico: Similar en estructura pero con un grupo éster etílico en lugar de un grupo éster 1,1-dimetiletílico.
Ácido carbámico, N-[trans-4-(2-hidroxietil)ciclohexil]-, éster 1,1-dimetiletílico: Contiene un grupo ciclohexilo y se utiliza en diferentes aplicaciones.
Ácido carbámico, N- 2-(1-piperazinil)etil -, éster 1,1-dimetiletílico: Contiene un anillo de piperazina y se utiliza en el desarrollo de degradadores de proteínas.
Singularidad
El ácido carbámico, [1-formil-2-(4-nitrofenil)etil]-, éster 1,1-dimetiletílico es único debido a su combinación específica de grupos funcionales, que confieren reactividad y posibles aplicaciones distintivas. Su capacidad de sufrir varias reacciones químicas y su potencial actividad biológica lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C14H18N2O5 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,9,11H,8H2,1-3H3,(H,15,18)/t11-/m0/s1 |
Clave InChI |
ZIBQOEWVDIDRKG-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)
![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)




